
Agn-PC-0NG2BG
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Overview
Description
Agn-PC-0NG2BG is a useful research compound. Its molecular formula is C15H14Br2 and its molecular weight is 354.08 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. How can researchers design a robust literature review framework for Agn-PC-0NG2BG?
- Methodology :
- Use systematic review protocols to identify peer-reviewed studies, prioritizing primary sources (e.g., journals adhering to standards like those in and ).
- Apply bibliometric tools to map trends, gaps, and conflicting findings (e.g., keyword clustering, citation analysis) .
- Validate sources using criteria from (FINER: Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals.
Q. What foundational experimental protocols are recommended for synthesizing this compound?
- Methodology :
- Follow reproducibility guidelines from : document reagent purity, reaction conditions (temperature, solvent ratios), and characterization techniques (e.g., NMR, HPLC).
- Use pre-experimental designs ( ) to establish baseline parameters, such as control groups and variable isolation.
- Reference for concise reporting: include supplier details (location, catalog numbers) and deviations from published methods.
Q. How to address reproducibility challenges in initial characterization studies?
- Methodology :
- Implement open-access data practices ( ): share raw spectra, chromatograms, and calibration curves in supplementary materials.
- Use inter-laboratory validation ( ’s pre-test/post-test design) to compare results across independent teams.
- Apply statistical tools (e.g., ANOVA) to quantify variability in measurements like melting points or solubility .
Advanced Research Questions
Q. What factorial design strategies optimize the study of multiple variables influencing this compound’s bioactivity?
- Methodology :
- Adopt a 2^k factorial design ( ) to test variables (e.g., pH, temperature, catalyst concentration) and their interactions.
- Use randomized block designs ( ) to control confounding factors (e.g., batch-to-batch variability).
- Analyze results with multivariate regression ( ) to identify dominant factors and synergistic effects.
- Example Framework :
Variable | Level 1 | Level 2 |
---|---|---|
pH | 6.0 | 7.5 |
Temp (°C) | 25 | 40 |
Q. How to resolve contradictions in reported stability data for this compound?
- Methodology :
- Conduct meta-analysis ( ) to quantify discrepancies across studies, focusing on methodological differences (e.g., storage conditions, analytical techniques).
- Design accelerated degradation studies ( ) under controlled humidity/light exposure, using kinetic modeling (e.g., Arrhenius plots) to predict long-term stability .
- Apply contradiction resolution frameworks ( ): Replicate conflicting experiments with standardized protocols to isolate causal factors.
Q. What hypothesis-driven approaches validate novel applications of this compound in targeted drug delivery?
- Methodology :
- Formulate hypotheses using the PICO framework ( ): Population (e.g., cancer cells), Intervention (this compound-loaded nanoparticles), Comparison (free drug), Outcome (efficacy metrics).
- Integrate computational modeling (e.g., molecular docking) with in vitro assays ( ) to test mechanistic hypotheses.
- Use triangulation ( ) to cross-validate results across methods (e.g., microscopy, flow cytometry, pharmacokinetic profiling) .
Q. Data Analysis & Reporting
Q. How to structure a research proposal for funding agencies focusing on this compound?
- Methodology :
- Align with : Emphasize novelty via comparative analysis of prior studies (e.g., "This work extends Smith et al.’s findings by incorporating CRISPR-edited cell models").
- Include milestones ( ): Timeline for synthesis optimization, in vivo testing, and data submission to repositories.
- Reference for ethical compliance: Detail data-sharing plans and copyright adherence for reused materials.
Properties
CAS No. |
51615-11-3 |
---|---|
Molecular Formula |
C15H14Br2 |
Molecular Weight |
354.08 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[[2-(bromomethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H14Br2/c16-10-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)11-17/h1-8H,9-11H2 |
InChI Key |
JLAPNUNUCLRGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2CBr)CBr |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.